molecular formula C8H13N3 B2522252 5-(Azidomethyl)cycloheptene CAS No. 2138175-83-2

5-(Azidomethyl)cycloheptene

Cat. No. B2522252
CAS RN: 2138175-83-2
M. Wt: 151.213
InChI Key: YWHOOCZXIRAUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)cycloheptene is a derivative of cycloheptene, a 7-membered cycloalkene . It has an azidomethyl group attached to it, which introduces an azide functionality. Azides are known for their high reactivity and usefulness in various chemical reactions .


Molecular Structure Analysis

Cycloheptene, the parent compound of 5-(Azidomethyl)cycloheptene, is a 7-membered cycloalkene . It can exist as either the cis- or the trans-isomer . The addition of the azidomethyl group likely introduces additional complexity to the molecular structure.


Chemical Reactions Analysis

Azides, such as the azidomethyl group in 5-(Azidomethyl)cycloheptene, are known to participate in various chemical reactions. For example, 5-azidomethyl dUTP was found to be a better substrate for DNA polymerases than the trans-cyclooctene dUTPs . The inverse electron demand Diels–Alder reaction between cyclooctene DNA and a tetrazine Cy3-dye was more efficient than the strain-promoted reaction between azide DNA and a bicyclo [6.1.0] non-4-yne Cy3 dye .

Scientific Research Applications

Synthesis of Heterocycles

Organic azides, such as “5-(Azidomethyl)cycloheptene”, have been used in the synthesis of various heterocycles. These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

[5+2] Cycloaddition Reactions

“5-(Azidomethyl)cycloheptene” can potentially be used in [5+2] cycloaddition reactions. These reactions allow the synthesis of a diversity of complex, highly functionalized seven-membered products in a single step . These cycloadducts can readily be further manipulated synthetically for use in the synthesis of a number of complex natural products and important biologically active products containing seven-membered rings .

Assembly of 5H-dibenzo[a,d]cycloheptenes

A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved . “5-(Azidomethyl)cycloheptene” could potentially be used in this transformation to achieve structurally diverse 5H-dibenzo[a,d]cycloheptenes .

Metal-Catalyzed [5+2] Cycloadditions

Among the most important reactions are metal-catalyzed (hetero) [5 +2] cycloadditions of vinyl-substituted three-membered rings, rhodium-catalyzed [5 +2] cycloadditions of 3-acyloxy-1,4-enynes, and metal-catalyzed [5 +2] cycloadditions of ortho-vinylphenols and ortho-vinyl/arylanilines . “5-(Azidomethyl)cycloheptene” could potentially be used in these reactions.

Synthesis of Natural Products

The [5+2] cycloaddition allows the synthesis of a diversity of complex highly functionalized seven-membered products in a single step . These cycloadducts can readily be further manipulated synthetically for use in the synthesis of a number of complex natural products .

Synthesis of Biologically Active Products

The [5+2] cycloaddition allows the synthesis of a diversity of complex highly functionalized seven-membered products in a single step . These cycloadducts can readily be further manipulated synthetically for use in the synthesis of important biologically active products containing seven-membered rings .

Mechanism of Action

The mechanism of action of azide-containing compounds can vary depending on the context. For example, azacitidine, a pyrimidine nucleoside analogue with an azide group, inhibits DNA methyltransferase at low doses and induces cytotoxicity by incorporating itself into RNA and DNA at high doses .

properties

IUPAC Name

5-(azidomethyl)cycloheptene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-11-10-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOOCZXIRAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)cycloheptene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.